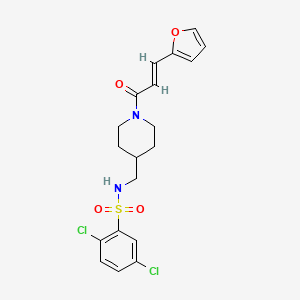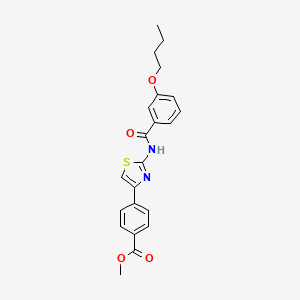
1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one is a chemical compound that is commonly known as MPDPV. It belongs to the class of synthetic cathinones, which are psychoactive substances that have stimulant effects similar to those of amphetamines. MPDPV has gained popularity in recent years as a recreational drug, but it also has potential applications in scientific research.
Wirkmechanismus
MPDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This results in a range of physiological effects, including increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased sociability.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPDPV are similar to those of other synthetic cathinones, such as methamphetamine and MDMA. These effects include increased release of dopamine, norepinephrine, and serotonin, as well as increased activity in the central nervous system. MPDPV has also been shown to cause oxidative stress and damage to brain cells, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MPDPV in lab experiments include its high potency and selectivity for the dopamine transporter, which makes it a useful tool for studying the mechanisms of addiction and the effects of stimulants on the brain. However, the use of MPDPV in lab experiments is limited by its potential for abuse and its neurotoxic effects, which may make it difficult to obtain regulatory approval for research use.
Zukünftige Richtungen
There are several future directions for research on MPDPV, including the development of new drugs that target the dopamine transporter and other neurotransmitter systems, as well as the development of new methods for studying the effects of stimulants on the brain. Additionally, research is needed to better understand the long-term effects of MPDPV use on brain function and behavior, as well as its potential for addiction and abuse.
Synthesemethoden
MPDPV can be synthesized using a variety of methods, including the reaction of piperazine with 4-pentenoyl chloride and 2-methylpropylamine, or the reaction of piperazine with 4-pentenoyl chloride followed by alkylation with 2-methylpropylamine. The synthesis of MPDPV is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MPDPV has potential applications in scientific research, particularly in the fields of neuropharmacology and drug discovery. It has been shown to have high affinity for the dopamine transporter, which is a key target for drugs used to treat psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and depression. MPDPV may also have potential as a tool for studying the mechanisms of drug addiction and the effects of stimulants on the brain.
Eigenschaften
IUPAC Name |
1-(2-methylpropyl)-4-prop-2-enoylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-4-10(14)13-6-5-12(7-9(2)3)11(15)8-13/h4,9H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVOFUOAOGXSMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1=O)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropyl)-4-prop-2-enoylpiperazin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methylbenzamide](/img/structure/B2862484.png)


![[2-[3-(Azepan-1-ylsulfonyl)-4-methylanilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2862489.png)

![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(ethylthio)benzamide](/img/structure/B2862496.png)


![ethyl 5-((furan-2-carbonyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2862499.png)


![2-(2-Chlorophenyl)-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2862503.png)
![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)
![6-Phenyl-2-[1-(2-pyrazol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2862505.png)